2'-Deoxy-2'-fluorocytidine

Vue d'ensemble

Description

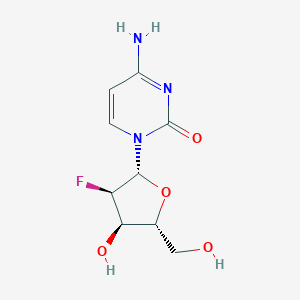

La 2’-Désoxy-2’-fluorocytidine est un analogue de nucléoside qui a suscité un intérêt considérable en raison de ses puissantes propriétés antivirales. Elle est particulièrement efficace contre le virus de la fièvre hémorragique de Crimée-Congo et s'est avérée prometteuse pour inhiber la réplication de divers autres virus . La structure du composé est similaire à celle de la cytidine, avec la substitution notable d'un atome de fluor en position 2’, ce qui améliore sa stabilité et son activité biologique .

Mécanisme D'action

Target of Action

2’-Deoxy-2’-fluorocytidine is a nucleoside analog that primarily targets the replication process of certain viruses. It has been identified as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV) and the hepatitis C virus .

Mode of Action

2’-Deoxy-2’-fluorocytidine interacts with its targets by integrating into the viral RNA, thereby inhibiting the replication process. It can act synergistically with other compounds like T705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication. By integrating into the viral RNA, it disrupts the normal replication process of the virus, leading to a decrease in viral proliferation .

Result of Action

The primary result of 2’-Deoxy-2’-fluorocytidine’s action is the inhibition of viral replication, leading to a decrease in the proliferation of the virus. This results in a reduction of the viral load in the host organism, thereby mitigating the effects of the viral infection .

Action Environment

The efficacy and stability of 2’-Deoxy-2’-fluorocytidine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the blood can degrade the compound, potentially reducing its efficacy

Analyse Biochimique

Biochemical Properties

2’-Deoxy-2’-fluorocytidine plays a crucial role in biochemical reactions by acting as an inhibitor of viral replication. It interacts with several enzymes and proteins, including the NS5B polymerase of the hepatitis C virus . This interaction inhibits the polymerase’s activity, preventing the synthesis of viral RNA. Additionally, 2’-Deoxy-2’-fluorocytidine can be phosphorylated to its triphosphate form, which further enhances its inhibitory effects on viral replication . The compound also shows synergy with other antiviral agents, such as T705, enhancing their efficacy against viral infections .

Cellular Effects

2’-Deoxy-2’-fluorocytidine has significant effects on various cell types and cellular processes. In macrophages, it has been shown to inhibit the replication of murine norovirus . This inhibition is partially reversed by the supplementation of cytidine triphosphate, indicating that 2’-Deoxy-2’-fluorocytidine interferes with nucleotide metabolism . The compound also affects cell signaling pathways and gene expression, leading to cytostasis in antiviral assays . These effects highlight its potential as a therapeutic agent in controlling viral infections.

Molecular Mechanism

The molecular mechanism of 2’-Deoxy-2’-fluorocytidine involves its incorporation into viral RNA, where it acts as a chain terminator . This incorporation prevents the elongation of the viral RNA strand, effectively halting viral replication. Additionally, 2’-Deoxy-2’-fluorocytidine inhibits the enzyme ribonucleotide reductase, which is essential for DNA synthesis . This inhibition further disrupts the replication of viral genomes. The compound’s ability to form triphosphate derivatives also contributes to its potent antiviral activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Deoxy-2’-fluorocytidine have been observed to change over time. The compound is relatively stable, with a shelf life of several months when stored at -80°C . Its efficacy can diminish with repeated freeze-thaw cycles. Long-term studies have shown that 2’-Deoxy-2’-fluorocytidine maintains its antiviral activity over extended periods, although its cytotoxicity may increase at higher concentrations . These findings underscore the importance of proper storage and handling to preserve its effectiveness.

Dosage Effects in Animal Models

The effects of 2’-Deoxy-2’-fluorocytidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, it can induce cytotoxic effects, including growth inhibition of lymphoblastic cell lines . These dose-dependent effects highlight the need for careful dosage optimization to balance antiviral efficacy with potential adverse effects.

Metabolic Pathways

2’-Deoxy-2’-fluorocytidine is involved in several metabolic pathways, primarily through its conversion to 2’-deoxy-2’-fluorouridine and subsequent phosphorylation to the triphosphate level . This metabolic conversion is crucial for its antiviral activity, as the triphosphate form is the active inhibitor of viral replication. The compound also interacts with enzymes such as ribonucleotide reductase, further influencing its metabolic fate .

Transport and Distribution

Within cells and tissues, 2’-Deoxy-2’-fluorocytidine is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and subsequently phosphorylated to its active form . The compound’s distribution is influenced by its interactions with binding proteins and its ability to penetrate cellular membranes. These properties ensure its effective localization to sites of viral replication, enhancing its antiviral efficacy.

Subcellular Localization

The subcellular localization of 2’-Deoxy-2’-fluorocytidine is primarily within the cytoplasm, where it exerts its antiviral effects . The compound’s incorporation into viral RNA and interaction with ribonucleotide reductase occur within this compartment. Additionally, its phosphorylation to the triphosphate form takes place in the cytoplasm, further contributing to its antiviral activity. These localization patterns are essential for its function as an effective antiviral agent.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 2’-Désoxy-2’-fluorocytidine implique généralement la fluoration de la 2’-désoxycytidine. Une méthode courante utilise le trifluorure de diéthylaminosulfure (DAST) comme agent fluorant. La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse et garantir un rendement élevé .

Méthodes de production industrielle : La production industrielle de la 2’-Désoxy-2’-fluorocytidine utilise souvent des procédés de fluoration à grande échelle. Ces procédés sont optimisés pour l'efficacité et le rendement, utilisant des techniques avancées telles que les réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : La 2’-Désoxy-2’-fluorocytidine subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de fluor en position 2’ peut être substitué par d'autres nucléophiles dans des conditions spécifiques.

Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour produire des dérivés désoxy.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les thiols et les amines.

Oxydation et réduction : Les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium sont couramment utilisés.

Produits principaux :

Réactions de substitution : Les produits comprennent divers nucléosides substitués en fonction du nucléophile utilisé.

Oxydation et réduction : Les principaux produits comprennent des oxydes et des dérivés désoxy.

4. Applications de la recherche scientifique

La 2’-Désoxy-2’-fluorocytidine a une large gamme d'applications dans la recherche scientifique :

Médecine : Elle a montré un potentiel en tant qu'agent antiviral, en particulier contre le virus de l'hépatite C et le norovirus.

5. Mécanisme d'action

La 2’-Désoxy-2’-fluorocytidine exerce ses effets en s'incorporant dans l'ARN ou l'ADN viral, inhibant ainsi la réplication virale. L'atome de fluor en position 2’ améliore la stabilité du composé et lui permet d'agir comme un terminateur de chaîne pendant la synthèse d'acides nucléiques. Ce mécanisme est particulièrement efficace contre les ARN polymérases dépendantes de l'ARN, ce qui en fait un puissant inhibiteur de divers virus à ARN.

Composés similaires :

2’-Désoxycytidine : Manque la substitution de fluor, ce qui la rend moins stable et moins efficace en tant qu'agent antiviral.

5-Fluorocytidine : Contient un atome de fluor en position 5, ce qui modifie son activité biologique et la rend plus appropriée pour les applications anticancéreuses.

Gemcitabine : Un analogue de nucléoside avec deux atomes de fluor, utilisé principalement comme agent chimiothérapeutique.

Unicité : La substitution unique de la 2’-Désoxy-2’-fluorocytidine en position 2’ offre un équilibre entre la stabilité et l'activité biologique, ce qui la rend particulièrement efficace en tant qu'agent antiviral.

Applications De Recherche Scientifique

2’-Deoxy-2’-fluorocytidine has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

2’-Deoxycytidine: Lacks the fluorine substitution, making it less stable and less effective as an antiviral agent.

5-Fluorocytidine: Contains a fluorine atom at the 5 position, which alters its biological activity and makes it more suitable for anticancer applications.

Gemcitabine: A nucleoside analog with two fluorine atoms, used primarily as a chemotherapeutic agent.

Uniqueness: 2’-Deoxy-2’-fluorocytidine’s unique substitution at the 2’ position provides a balance between stability and biological activity, making it particularly effective as an antiviral agent.

Activité Biologique

2'-Deoxy-2'-fluorocytidine (2'-FdC) is a nucleoside analog that has garnered attention for its potent antiviral properties against various viral pathogens. This compound is particularly noted for its efficacy in inhibiting the replication of several viruses, including influenza and Crimean-Congo hemorrhagic fever virus (CCHFV). The biological activity of 2'-FdC has been extensively studied, revealing significant insights into its mechanisms of action, therapeutic potential, and safety profile.

2'-FdC functions primarily as an inhibitor of viral RNA synthesis. It is incorporated into viral RNA during replication, leading to chain termination. This mechanism disrupts the normal replication process of viruses, effectively reducing their ability to propagate within host cells. The compound has been shown to target both viral and cellular processes, enhancing its antiviral efficacy.

Key Research Findings

-

Inhibition of Influenza Viruses :

- 2'-FdC demonstrated broad-spectrum antiviral activity against various strains of influenza viruses, including H5N1 and pandemic H1N1. In vitro studies revealed 90% inhibitory concentrations (IC90) ranging from 0.13 µM to 4.6 µM in MDCK cells .

- In vivo studies using BALB/c mice infected with H5N1 showed that administration of 2'-FdC significantly improved survival rates (80% survival at a dose of 60 mg/kg/day) when treatment began 24 hours post-infection .

-

Efficacy Against CCHFV :

- A study identified 2'-FdC as a potent inhibitor of CCHFV with an effective concentration (EC50) of 61 ± 18 nM, which is approximately 200 times more potent than ribavirin .

- The compound was found to act synergistically with T-705 (favipiravir), enhancing its antiviral effects without causing cytotoxicity .

- Safety Profile :

Comparative Efficacy Table

| Virus Type | Compound | EC50 (µM) | Survival Rate in Mice (%) | Reference |

|---|---|---|---|---|

| Influenza H5N1 | This compound | 0.13 - 4.6 | 80% at 60 mg/kg/day | |

| CCHFV | This compound | 0.061 | N/A | |

| CCHFV | Ribavirin | 12.5 | N/A | |

| CCHFV | T-705 | 1.03 | N/A |

Case Study: Influenza Treatment

In a controlled study involving BALB/c mice, researchers administered varying doses of 2'-FdC post-infection with H5N1. The results indicated that even when treatment was delayed up to 72 hours after exposure, significant protection (60% survival) was still observed, highlighting the compound's potential as a therapeutic agent in acute viral infections .

Case Study: CCHFV Inhibition

A high-throughput screening identified 2'-FdC as a leading candidate for treating CCHFV. The compound's ability to synergize with existing antiviral agents like T-705 suggests a promising avenue for developing combination therapies against emerging viral threats .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10212-20-1 | |

| Record name | 2′-Deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.